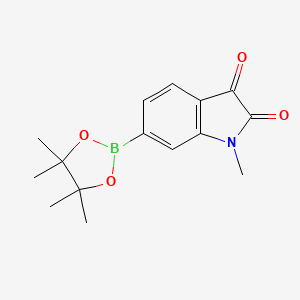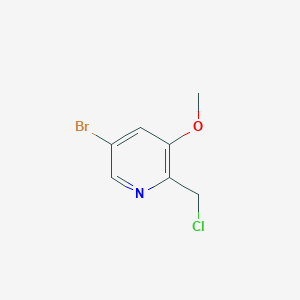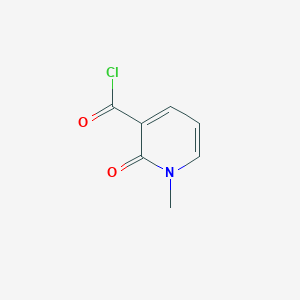
1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-2,3-dione is a chemical compound with the molecular formula C₁₅H₂₂BNO₄ It is a derivative of indoline-2,3-dione, featuring a boron-containing dioxaborolane group
Vorbereitungsmethoden
The synthesis of 1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-2,3-dione typically involves the following steps:
Starting Materials: The synthesis begins with indoline-2,3-dione and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Reaction Conditions: The reaction is carried out under an inert atmosphere, often using a palladium catalyst to facilitate the coupling of the boron-containing group with the indoline-2,3-dione core.
Industrial Production: Industrial production methods may involve scaling up the reaction in large reactors, ensuring precise control over temperature, pressure, and reaction time to achieve high yields and purity.
Analyse Chemischer Reaktionen
1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield different reduced forms of the indoline-2,3-dione core.
Substitution: The boron-containing dioxaborolane group can participate in substitution reactions, often facilitated by transition metal catalysts.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and catalysts like palladium or copper.
Major Products: The major products depend on the specific reaction conditions but can include various substituted indoline-2,3-dione derivatives and boron-containing compounds.
Wissenschaftliche Forschungsanwendungen
1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-2,3-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound is used in the development of advanced materials, including polymers and electronic components.
Wirkmechanismus
The mechanism of action of 1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-2,3-dione involves its interaction with molecular targets such as enzymes and receptors. The boron-containing group can form reversible covalent bonds with nucleophilic sites on proteins, modulating their activity. This interaction can affect various cellular pathways, leading to changes in cell function and behavior.
Vergleich Mit ähnlichen Verbindungen
1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-2,3-dione can be compared with similar compounds such as:
1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole: This compound features a similar boron-containing group but with an imidazole core.
3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole: Another similar compound with an indazole core.
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-benzamide: This compound has a benzamide core with the same boron-containing group.
The uniqueness of this compound lies in its indoline-2,3-dione core, which imparts distinct chemical and biological properties compared to other similar compounds .
Eigenschaften
Molekularformel |
C15H18BNO4 |
|---|---|
Molekulargewicht |
287.12 g/mol |
IUPAC-Name |
1-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole-2,3-dione |
InChI |
InChI=1S/C15H18BNO4/c1-14(2)15(3,4)21-16(20-14)9-6-7-10-11(8-9)17(5)13(19)12(10)18/h6-8H,1-5H3 |
InChI-Schlüssel |
KFFATPHZBYIFQX-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(=O)C(=O)N3C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(4aS,5R,6S,8aS)-5-[(2,5-dimethoxyphenyl)methyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydro-2H-naphthalen-1-one](/img/structure/B15221391.png)








![2,4-Dichloro-7-ethoxypyrido[3,2-d]pyrimidine](/img/structure/B15221450.png)


